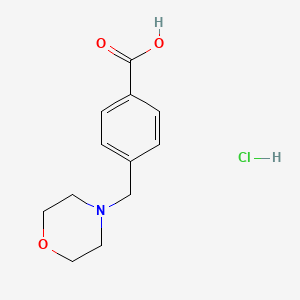

4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

Beschreibung

IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride under IUPAC guidelines. This designation reflects its structural components:

- A benzoic acid backbone substituted at the para position (C4) with a morpholin-4-ylmethyl group.

- A hydrochloride salt form, indicating protonation of the morpholine nitrogen.

Alternative designations include:

- 4-(Morpholinomethyl)benzoic acid hydrochloride (common abbreviation).

- 4-[(4-Morpholinyl)methyl]benzoic acid hydrochloride (CAS variant).

- Benzoic acid, 4-[(4-morpholinyl)methyl]-, hydrochloride (registry-based nomenclature).

The CAS registry number is 65101-82-8 , while the free base form is registered under 62642-62-0 . The molecular formula is C₁₂H₁₆ClNO₃ , with a molar mass of 257.71 g/mol .

Molecular Architecture: Morpholine-Benzoic Acid Conjugate System

The molecule comprises two primary moieties:

- Benzoic acid : A benzene ring with a carboxylic acid (–COOH) group at C1.

- Morpholine : A six-membered heterocycle containing one oxygen and one nitrogen atom, connected via a methylene (–CH₂–) bridge to C4 of the benzene ring.

Key structural features :

- Bond lengths :

- Bond angles :

Electronic effects :

- The morpholine’s electron-rich nitrogen participates in hydrogen bonding in protonated form.

- The carboxylic acid group contributes to dipole-dipole interactions , with partial charge separation (δ+ on –OH, δ− on carbonyl oxygen).

Crystallographic Data and Solid-State Configuration

X-ray diffraction studies reveal the following crystallographic parameters :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.52 Å, b = 7.31 Å, c = 14.89 Å |

| Unit cell volume | 1,128.7 ų |

| Z (unit cell) | 4 |

Notable solid-state features :

- Hydrogen-bonded dimers : Carboxylic acid groups form centrosymmetric O–H⋯O bonds (O⋯O distance: 2.666 Å ), creating dimeric pairs.

- Layered packing : Molecules arrange into two distinct sheets inclined at 64.4° , stabilized by C–H⋯S and C–H⋯O interactions.

- Disorder in carboxylic proton : Observed as a split occupancy (54:46 ratio) between two oxygen atoms, indicative of low-barrier hydrogen bonding .

Tautomeric Possibilities and Protonation States

The compound exhibits limited tautomerism due to its rigid conjugate system. However, the following equilibria are relevant:

Carboxylic acid tautomerism :

Protonation states :

Structural impact of protonation :

- Protonation at nitrogen increases the methylene bridge’s electron-withdrawing effect , polarizing the C4–CH₂–N moiety.

- Solid-state NMR shows downfield shifts for morpholine protons (δ = 3.2–3.8 ppm), consistent with positive charge localization.

Eigenschaften

IUPAC Name |

4-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIWZYKXMZCYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369582 | |

| Record name | 4-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-82-8 | |

| Record name | 4-[(Morpholin-4-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis : This compound acts as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new compounds.

- Reagent in Chemical Reactions : It is frequently used in synthetic chemistry as a reagent for nucleophilic substitutions and other transformations.

Biology

- Enzyme Inhibition Studies : 4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride has been employed in research focused on enzyme inhibition. Its ability to bind to specific enzymes can provide insights into metabolic pathways and regulatory mechanisms.

- Biochemical Assays : The compound serves as a ligand in various biochemical assays, aiding in the study of protein interactions and cellular processes.

Medicine

- Therapeutic Potential : Investigations into the compound's anti-inflammatory and antimicrobial properties have shown promise for potential therapeutic applications. Research indicates that it may modulate immune responses and inhibit bacterial growth.

- Drug Development : The compound is studied as a lead molecule for developing new pharmaceuticals, particularly for conditions involving inflammation or infection.

Industrial Applications

- Pharmaceutical Production : It is utilized in the synthesis of active pharmaceutical ingredients (APIs), contributing to the manufacture of drugs that target various health conditions.

- Agrochemicals : The compound also finds use in developing agrochemicals, including herbicides and pesticides, due to its bioactivity.

Biochemical Properties

The biochemical interactions of this compound are significant for its applications:

- Mechanism of Action : The compound diffuses into cells and interacts with sodium channels, inhibiting their opening. This action prevents sodium ions from entering cells, which can affect nerve impulse transmission and cellular signaling pathways.

Cellular Effects

The influence of this compound on cellular functions includes:

- Modulation of cell signaling pathways.

- Alteration of gene expression, leading to upregulation or downregulation of specific genes.

- Impact on cellular metabolism, affecting overall cell health and function.

Synthetic Routes

The synthesis typically involves:

- Reaction of 4-(chloromethyl)benzoic acid with morpholine.

- Use of solvents like dichloromethane and bases such as triethylamine to facilitate nucleophilic substitution.

- Purification followed by conversion to hydrochloride salt form using hydrochloric acid.

Industrial Production

In industrial settings, similar methods are adapted for larger-scale production while ensuring high yield and purity through optimized reaction conditions and quality control measures.

Case Studies

Several case studies illustrate the applications of this compound:

- Anti-inflammatory Activity : A study demonstrated its potential in reducing inflammation markers in vitro, suggesting its usefulness in treating inflammatory diseases.

- Enzyme Interaction Analysis : Research focused on how this compound inhibits specific enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent.

- Pharmaceutical Formulation Development : Case studies highlight its incorporation into drug formulations aimed at enhancing bioavailability and efficacy against bacterial infections.

Wirkmechanismus

The mechanism of action of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The morpholine ring and benzoic acid moiety play crucial roles in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride and related compounds:

Table 1: Comparative Analysis of Structurally Related Benzoic Acid Derivatives

Key Findings:

Substituent Effects on Solubility and Reactivity: The morpholine group in the target compound improves solubility compared to primary amines (e.g., 4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride) due to its polar oxygen atom and secondary amine character . Tertiary amines like dimethylamino derivatives (e.g., 4-((dimethylamino)methyl)benzoic acid hydrochloride) exhibit lower solubility in water but higher lipophilicity, favoring use in non-polar synthetic environments .

Pharmaceutical Relevance :

- Morpholine-containing compounds are prevalent in drug candidates targeting kinases and G-protein-coupled receptors. For example, derivatives like N-[5-(4-chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (from ) demonstrate high yields (84–95%) and stability, underscoring the utility of morpholine-benzoic acid hybrids in bioactive molecule design .

Synthetic Versatility :

- Hydrochloride salts of benzoic acid derivatives are preferred in acid-catalyzed reactions, such as esterifications and amidations, due to their controlled release of HCl .

Biologische Aktivität

4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride (CAS Number: 65101-82-8) is a chemical compound featuring a morpholine ring attached to a benzoic acid moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and pharmacology.

- Molecular Formula : C₁₂H₁₆ClNO₃

- Melting Point : 259-260 °C

- Solubility : Soluble in water and organic solvents.

The compound exhibits its biological effects primarily through interaction with cellular proteins and enzymes. It has been shown to:

- Bind to sodium channels in nerve cells, inhibiting their opening and thus preventing sodium ion influx, which disrupts nerve impulse transmission.

- Alter enzyme activity, functioning either as an inhibitor or activator, thereby modulating various biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity. For instance:

- It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokine production, making it a candidate for further exploration in inflammatory disease models.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways, affecting cell proliferation and apoptosis.

- Gene Expression : The compound can upregulate or downregulate specific genes involved in metabolic processes and stress responses.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various bacterial strains. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections .

In Vivo Studies

In animal models, varying dosages of the compound were tested to assess its safety and efficacy profile. Lower doses exhibited beneficial effects without significant toxicity, while higher doses led to adverse reactions, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound is involved in several metabolic pathways:

- It interacts with enzymes that regulate metabolic flux, influencing the levels of key metabolites essential for cellular function.

| Enzyme | Effect |

|---|---|

| Lactate dehydrogenase | Inhibition |

| Acetyl-CoA carboxylase | Activation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, morpholine may react with a benzyl chloride intermediate (e.g., 4-(chloromethyl)benzoic acid), followed by hydrochlorination. Key intermediates like 4-(morpholinomethyl)benzoic acid are characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC to assess purity (>95% as per ). Melting point analysis (247–251°C, ) and FT-IR (for carboxylic acid and morpholine functional groups) are standard.

Q. How is the solubility profile of this compound determined, and what solvents are optimal for experimental workflows?

- Methodological Answer : Solubility is assessed via phase-solubility studies in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7.4). suggests limited aqueous solubility due to the hydrochloride salt form. For biological assays, DMSO stock solutions (10–50 mM) are recommended, with sonication or gentle heating (40–50°C) to aid dissolution. Precipitation in PBS buffers may require co-solvents like ethanol (≤10% v/v).

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX software, ) resolves the protonation state and salt formation. NMR (D₂O or DMSO-d₆) identifies the morpholine methylene protons (δ 3.5–3.7 ppm) and aromatic protons (δ 7.8–8.2 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 256.1 (free base) and adducts (e.g., [M+Cl]⁻ for the hydrochloride).

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

- Methodological Answer : The morpholine moiety enhances solubility and acts as a hydrogen bond acceptor, while the benzoic acid group facilitates conjugation to drug scaffolds. It is used as a building block in kinase inhibitors (e.g., ) or GPCR-targeted compounds. SAR studies often modify the morpholine ring (e.g., piperidine analogues, ) or the benzoic acid substituents to optimize potency and pharmacokinetics.

Advanced Research Questions

Q. How can researchers address discrepancies between computational solubility predictions and experimental data for this compound?

- Methodological Answer : Discrepancies arise from force field limitations in modeling ionic interactions. Validate predictions using DSC (differential scanning calorimetry) to detect polymorphs () and HPLC-coupled solubility assays under physiologically relevant conditions. Apply QSAR models trained on morpholine-containing analogues (e.g., ) to refine predictions.

Q. What strategies are effective in resolving polymorphic forms of this compound?

- Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., ethanol/water mixtures) and slurry conversion studies . Characterize forms via PXRD (to distinguish crystal packing) and TGA (to assess thermal stability). notes a melting point of 247–251°C, suggesting a stable anhydrous form. For hydrate detection, use Karl Fischer titration ( lists a hydrate variant).

Q. How can analytical methods be optimized to quantify trace impurities in synthesized batches?

- Methodological Answer : Develop a reverse-phase HPLC method with a C18 column, using 0.1% TFA in acetonitrile/water gradients. Detect impurities at 254 nm (aromatic absorption). For ionizable impurities, ion-pair chromatography (e.g., heptafluorobutyric acid) enhances separation. Cross-validate with LC-MS/MS to identify byproducts (e.g., unreacted 4-(chloromethyl)benzoic acid, ).

Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h).

- Oxidative stress : 3% H₂O₂, 48h.

- Photostability : Expose to UV light (ICH Q1B guidelines).

Monitor degradation via HPLC-UV and HRMS . Stability in plasma is assessed using protein precipitation followed by LC-MS quantification ( references dissolution testing protocols for related hydrochlorides).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.